Pharmacopoeial Identity Verification: Designated as BP/EP Impurity A
Lacidipine Monomethyl Ester is officially designated as Lacidipine BP Impurity A and Lacidipine EP Impurity A, a controlled impurity in the British and European Pharmacopoeia monographs for Lacidipine drug substance [1]. In contrast, other process-related impurities such as Lacidipine Impurity B, C, or D possess distinct chemical structures and are assigned different pharmacopoeial codes with separate acceptance criteria and analytical targets . This official designation mandates its use as a primary reference standard for identification, control, and quantification of this specific impurity in finished pharmaceutical products.
| Evidence Dimension | Pharmacopoeial designation and regulatory identity |
|---|---|
| Target Compound Data | BP Impurity A / EP Impurity A |
| Comparator Or Baseline | Other Lacidipine impurities (e.g., Impurity B, C, D) |
| Quantified Difference | Unique pharmacopoeial monograph assignment; separate acceptance criteria |
| Conditions | British Pharmacopoeia / European Pharmacopoeia Lacidipine monograph specifications |
Why This Matters
Procurement of a non-pharmacopoeial impurity or a different Lacidipine impurity will fail to meet the specific identity and purity requirements mandated by global regulatory authorities for drug product release testing.
- [1] CATO Research Chemicals Inc. Lacidipine Monomethyl Ester (Lacidipine BP Impurity A). Product Technical Datasheet. CAS: 103890-81-9. View Source
